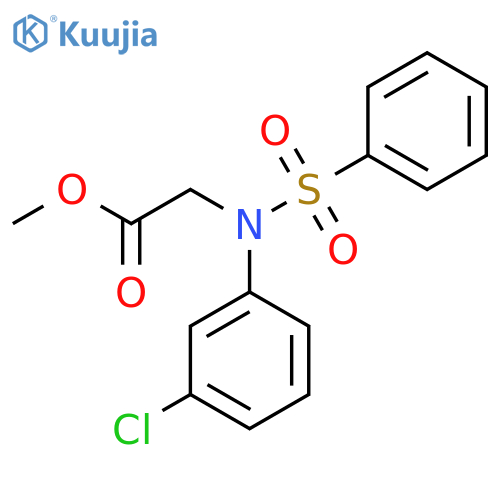

Cas no 591723-37-4 (Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)

591723-37-4 structure

商品名:Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate

CAS番号:591723-37-4

MF:C15H14ClNO4S

メガワット:339.793962001801

MDL:MFCD01030672

CID:4715467

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 化学的及び物理的性質

名前と識別子

-

- Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate

- CBMicro_026548

- Oprea1_152210

- methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate

- glycine, N-(3-chlorophenyl)-N-(phenylsulfonyl)-, methyl ester

-

- MDL: MFCD01030672

- インチ: 1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3

- InChIKey: OGTZIFANOFIZTI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N(CC(=O)OC)S(C1C=CC=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 339.033

- どういたいしつりょう: 339.033

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M237945-1000mg |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |

591723-37-4 | 1g |

$ 315.00 | 2022-06-02 | ||

| abcr | AB417800-5 g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |

591723-37-4 | 5g |

€368.40 | 2022-06-10 | ||

| abcr | AB417800-10 g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |

591723-37-4 | 10g |

€508.80 | 2022-06-10 | ||

| abcr | AB417800-1g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |

591723-37-4 | 1g |

€173.00 | 2024-04-17 | ||

| A2B Chem LLC | BA35852-1g |

Methyl n-(3-chlorophenyl)-n-(phenylsulfonyl)glycinate |

591723-37-4 | >95% | 1g |

$384.00 | 2024-04-19 | |

| abcr | AB417800-5g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |

591723-37-4 | 5g |

€381.00 | 2024-04-17 | ||

| abcr | AB417800-500 mg |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |

591723-37-4 | 500MG |

€151.00 | 2022-06-10 | ||

| abcr | AB417800-1 g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |

591723-37-4 | 1g |

€165.60 | 2022-06-10 | ||

| abcr | AB417800-10g |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |

591723-37-4 | 10g |

€525.00 | 2024-04-17 | ||

| A2B Chem LLC | BA35852-10g |

Methyl n-(3-chlorophenyl)-n-(phenylsulfonyl)glycinate |

591723-37-4 | >95% | 10g |

$689.00 | 2024-04-19 |

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

591723-37-4 (Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 13769-43-2(potassium metavanadate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:591723-37-4)Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate

清らかである:99%

はかる:5g

価格 ($):302.0